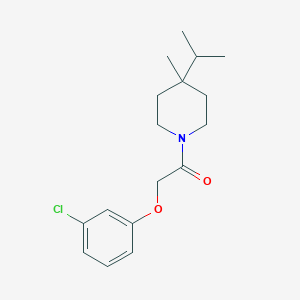![molecular formula C16H19N3OS B7436350 N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide, also known as CT1, is a compound that has been extensively studied for its potential applications in scientific research. CT1 belongs to the class of thiadiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.
作用机制
The mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of a key enzyme called thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have a range of other biochemical and physiological effects. For example, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have anti-inflammatory activity, which could make it useful for treating inflammatory diseases such as arthritis. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to have antioxidant activity, which could make it useful for preventing oxidative damage in the body.
实验室实验的优点和局限性
One of the main advantages of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is that it can be difficult to synthesize in large quantities, which could limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide. One area of interest is in the development of new cancer therapies based on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide or related compounds. Another area of interest is in the study of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide's anti-inflammatory and antioxidant activities, which could lead to the development of new treatments for a range of diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide and its potential applications in scientific research.
合成方法
The synthesis of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide involves several steps, including the reaction of 4-cyclohexylbenzyl chloride with thiosemicarbazide to form 4-cyclohexylbenzyl thiosemicarbazide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding 1,2,5-thiadiazole-3-carboxylic acid. Finally, the acid is converted to its corresponding amide by reaction with an appropriate amine, such as methylamine.
科学研究应用
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of application for N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is in the field of cancer research. Studies have shown that N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has potent anti-cancer activity, particularly against breast cancer cells. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to inhibit the growth of other types of cancer cells, including lung cancer and prostate cancer.
属性
IUPAC Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-11-18-21-19-15)17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPMXMTXUSEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CNC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)


![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-4-(triazol-1-ylmethyl)benzamide](/img/structure/B7436345.png)
![(2S,5R)-N-[4-(cyclopropanecarbonylamino)phenyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7436347.png)